molecular formula C8H9ClO B13397297 2-Norbornene-5-carbonyl chloride

2-Norbornene-5-carbonyl chloride

Cat. No.: B13397297
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-GFCOJPQKSA-N
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Description

Contextualization within Norbornene Chemistry and Derivatives

Norbornene, or bicyclo[2.2.1]hept-2-ene, is a bridged cyclic hydrocarbon known for the significant ring strain inherent in its structure. promerus.comnist.gov This strain is the driving force behind its high reactivity, particularly in polymerization reactions. promerus.com 2-Norbornene-5-carbonyl chloride is a derivative of norbornene, where a carbonyl chloride group is attached to the carbon skeleton.

The synthesis of the norbornene framework is classically achieved through the Diels-Alder reaction, a cycloaddition between cyclopentadiene (B3395910) and an appropriate dienophile. promerus.comambeed.com For this compound, the precursor is typically 5-norbornene-2-carboxylic acid, which is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride. tuwien.at

A critical aspect of norbornene chemistry is the existence of endo and exo stereoisomers. promerus.com These isomers arise from the orientation of the substituent group relative to the bicyclic ring system. The endo isomer, with the substituent oriented towards the longer bridge, is typically the kinetic product of the Diels-Alder reaction, while the exo isomer is thermodynamically more stable. acs.org This stereochemistry has a profound impact on the reactivity of the monomer, particularly in polymerization processes. acs.orgacs.org

Significance in Contemporary Organic Synthesis and Materials Science Research

The dual functionality of this compound makes it a highly significant compound in modern chemical research. The reactive acyl chloride group allows for a variety of subsequent chemical modifications, including reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. researchgate.net This versatility enables the introduction of a wide range of functional groups, tailoring the properties of the resulting molecules for specific applications.

In materials science, this compound is a key monomer in the development of advanced polymers. It can undergo Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that utilizes the strained double bond of the norbornene ring to create polymers with well-defined structures and properties. promerus.com The resulting polymers find use in a variety of applications, from biobased thermosets to materials for microelectronics. acs.org For instance, it has been used to functionalize plant oils to create biobased thermoset films and binders for lithium-ion batteries. acs.org Furthermore, research has demonstrated the synthesis of novel anion exchange membranes through the ROMP of cobaltocenium-containing monomers derived from exo-5-norbornene-2-carbonyl chloride. acs.org

The ability to copolymerize functionalized norbornenes with other monomers, such as vinyl esters, opens up possibilities for creating materials with a broad spectrum of properties. tuwien.at These copolymers can exhibit desirable characteristics like high glass transition temperatures and optical transparency. promerus.com

Historical Development of Related Norbornene Compounds in Scholarly Investigations

The study of norbornene and its derivatives has a rich history rooted in the development of fundamental concepts in organic chemistry. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided the foundational method for synthesizing the norbornene skeleton and remains a cornerstone of organic synthesis. ambeed.com

Early research into norbornene chemistry was driven by an interest in understanding the structure and reactivity of strained ring systems. The unique reactivity of the norbornene double bond and the stereochemical outcomes of its reactions have been the subject of numerous scholarly investigations.

In the mid-20th century, the advent of transition metal-catalyzed polymerization techniques, particularly Ziegler-Natta and later, ring-opening metathesis polymerization, propelled norbornene derivatives into the realm of polymer science. The development of well-defined ROMP catalysts, such as the Grubbs and Schrock catalysts, in the latter half of the 20th century, revolutionized the field. promerus.com These catalysts offered unprecedented control over polymerization processes, allowing for the synthesis of a vast array of functionalized polynorbornenes with tailored architectures and properties. This has led to the development of a wide range of functionalized norbornene monomers with substituents including esters, nitriles, and acetates, which can be polymerized in a living manner. dtic.mil The ongoing exploration of new catalysts and monomers continues to expand the applications of norbornene-based materials in cutting-edge technologies. promerus.com

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₉ClO nist.gov
Molecular Weight 156.61 g/mol
CAS Number 27063-48-5 nist.gov
Boiling Point 79-81 °C at 12 Torr
Density ~1.256 g/cm³

Research Findings on the Reactivity of Norbornene Derivatives

Research FocusKey FindingsReference
Copolymerization Free radical copolymerization of norbornene with vinyl esters at room temperature has been studied to develop new materials. The resulting polymers are often low-molar-mass oligomers. tuwien.at
Bio-based Materials 5-Norbornene-2-carbonyl chloride has been used to functionalize plant oils (linseed, rapeseed, soybean) to create monomers for ROMP, leading to biobased thermoset films with tunable thermomechanical properties. acs.org
Anion Exchange Membranes Anion exchange membranes with varied numbers of cobaltocenium substituents were synthesized via ROMP of monomers derived from exo-5-norbornene-2-carbonyl chloride, demonstrating precise structural control. acs.org
exo vs. endo Reactivity Studies on other norbornene derivatives, such as dicyclopentadiene, have shown that exo isomers react significantly faster than endo isomers in ROMP, a difference attributed primarily to steric interactions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7?/m0/s1

InChI Key

HXYXVFUUHSZSNV-GFCOJPQKSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)C(=O)Cl

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl

Origin of Product

United States

Synthesis and Preparative Methodologies for 2 Norbornene 5 Carbonyl Chloride

Precursor Compounds and Starting Materials

The principal starting material for the synthesis of 2-Norbornene-5-carbonyl chloride is 5-Norbornene-2-carboxylic acid. sigmaaldrich.com This bicyclic carboxylic acid is conventionally synthesized through the Diels-Alder cycloaddition reaction. scirp.orgresearchgate.net This reaction involves the [4+2] cycloaddition of cyclopentadiene (B3395910) with acrylic acid. scirp.org The resulting product, 5-Norbornene-2-carboxylic acid, serves as the immediate precursor that is then converted to the target acyl chloride. masterorganicchemistry.com Derivatives of this acid are recognized as important intermediates for biologically active compounds and as monomers for advanced polymeric materials. scirp.orgresearchgate.net

A crucial aspect of the synthesis of 5-Norbornene-2-carboxylic acid is the stereochemistry at the C-2 position, which results in two diastereomers: the endo and exo isomers. The Diels-Alder reaction between cyclopentadiene and acrylic compounds is known to be endo-selective, a preference attributed to secondary orbital overlap during the cycloaddition. scirp.orgresearchgate.net This selectivity means that the direct synthesis typically yields a mixture rich in the endo-isomer. scirp.orgscirp.org For instance, the synthesis of the methyl ester derivative, methyl 5-norbornene-2-carboxylate, via a conventional Diels-Alder reaction results in an endo/exo ratio of approximately 80:20. scirp.orgresearchgate.netscirp.org

While the kinetic product is the endo isomer, the exo isomer is thermodynamically more stable. researchgate.net For applications where the exo geometry is preferred, methods have been developed to isomerize the endo-rich product. This isomerization can be achieved through base-promoted equilibration. scirp.org Research has shown that treating an endo-rich mixture of methyl 5-norbornene-2-carboxylate with a strong base like sodium tert-butoxide (tBuONa) can significantly increase the proportion of the exo isomer. scirp.orgresearchgate.net The efficiency of this isomerization and the final exo content depend on factors such as the choice of base, solvent, and temperature. scirp.org For example, kinetically selective hydrolysis of an endo-rich ester mixture in the presence of a strong base at room temperature can yield 5-Norbornene-2-carboxylic acid with a high exo content (endo/exo: 18/82). scirp.orgresearchgate.net

Table 1: Influence of Base on Isomerization of Methyl 5-norbornene-2-carboxylate (endo/exo = 80/20)
BaseConditionsResulting endo/exo Ratio (Acid)Reference
Sodium tert-butoxide (tBuONa)Equimolar water, THF, Room Temp.18/82 scirp.org, researchgate.net
Sodium Methoxide (CH₃ONa)Methanol, RefluxHigher endo content (non-selective hydrolysis) scirp.org

Chlorination Reagents and Reaction Conditions

The conversion of 5-Norbornene-2-carboxylic acid to its corresponding acyl chloride, this compound, is a standard transformation in organic synthesis. This is typically achieved using specific chlorinating agents. masterorganicchemistry.comwikipedia.org

A widely used and effective method for preparing acyl chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comwikipedia.orgsciencemadness.org In this reaction, 5-Norbornene-2-carboxylic acid is reacted with thionyl chloride, often with gentle heating. commonorganicchemistry.com A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. masterorganicchemistry.comwikipedia.orgsciencemadness.org This simplifies the purification process, as the volatile byproducts can be easily removed from the reaction mixture, leaving the desired acyl chloride. wikipedia.org

Oxalyl chloride ((COCl)₂) is another excellent reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.comwikipedia.org The reaction of 5-Norbornene-2-carboxylic acid with oxalyl chloride provides the target this compound. Compared to thionyl chloride, oxalyl chloride is considered a milder and more selective reagent. wikipedia.orgwikipedia.org However, it is also more expensive, which often limits its use to smaller-scale syntheses. wikipedia.org Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride (CO₂, CO, and HCl) are volatile, which facilitates product isolation. wikipedia.org

Table 2: Comparison of Chlorination Reagents
ReagentFormulaKey CharacteristicsByproductsReference
Thionyl ChlorideSOCl₂Common, effective, inexpensiveSO₂, HCl (gaseous) wikipedia.org, masterorganicchemistry.com
Oxalyl Chloride(COCl)₂Milder, more selective, more expensiveCO₂, CO, HCl (gaseous) wikipedia.org, wikipedia.org

Optimization of Temperature and Inert Atmosphere Requirements

The synthesis of this compound from its corresponding carboxylic acid is a moisture-sensitive transformation that necessitates careful control of the reaction environment. The conversion is typically achieved using a chlorinating agent, such as thionyl chloride or oxalyl chloride. orgsyn.orgpublish.csiro.au

The reaction is generally performed under reflux conditions to ensure it proceeds to completion. For instance, a common procedure involves heating the mixture of 2-norbornene-5-carboxylic acid and an excess of thionyl chloride to reflux for several hours (e.g., 3 hours). orgsyn.orgpublish.csiro.au The use of a catalyst, such as dimethylformamide (DMF), can accelerate the formation of the acid chloride, leading to vigorous evolution of sulfur dioxide and hydrogen chloride gas. orgsyn.org

Maintaining an inert atmosphere, for example, by using a positive pressure of nitrogen (N₂), is crucial throughout the process. orgsyn.org This prevents the highly reactive thionyl chloride and the resulting acid chloride product from reacting with atmospheric moisture, which would lead to the hydrolysis of the product back to the carboxylic acid and the generation of corrosive hydrochloric acid. High temperatures during the purification step, such as 120°C for removing excess thionyl chloride, have been reported to cause decomposition and the formation of precipitates, highlighting the need for careful temperature management. reddit.com

Purification and Isolation Strategies

Distillation Techniques for Crude Product Purification

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, excess reagents, and byproducts. Given the compound's relatively high molecular weight and boiling point, vacuum distillation is the preferred method for purification. nist.govnist.gov While the specific boiling point of this compound under reduced pressure is not widely reported, the parent compound, 5-norbornene-2-carboxylic acid, has a boiling point of 136-138 °C at 14 mmHg, suggesting that the acid chloride will also require distillation under vacuum to prevent thermal decomposition at atmospheric pressure. sigmaaldrich.com Multi-stage distillation processes are employed for the purification of the parent norbornene structure, indicating that distillation is a standard and effective technique for this class of bicyclic compounds. wipo.intgoogle.com

Methodologies for Removal of Excess Reagents and Solvents

A critical step in the isolation of the product is the complete removal of excess chlorinating agents, like thionyl chloride, which is often used in stoichiometric excess. A common laboratory practice is to remove the volatile thionyl chloride (boiling point: 76 °C) under reduced pressure using a rotary evaporator. orgsyn.orgorgsyn.org However, to ensure all traces are removed, co-distillation with a high-boiling, non-reactive solvent like toluene (B28343) is highly effective. orgsyn.org This process involves adding toluene to the crude product and then removing the solvent by evaporation; this is often repeated multiple times to form an azeotrope with the remaining thionyl chloride, facilitating its complete removal. orgsyn.orgresearchgate.net During these vacuum operations, it is essential to use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone bath) or an alkaline scrubber to protect the vacuum pump from corrosive vapors and to trap toxic gases like SO₂. researchgate.netreddit.com

Stereochemical Control and Isomer Distribution in Synthesis

The rigid bicyclic structure of this compound gives rise to stereoisomerism, specifically the existence of endo and exo diastereomers. The relative orientation of the carbonyl chloride group with respect to the double bond defines the isomer.

Formation and Quantification of endo/exo Isomers

The stereochemistry of this compound is established during the synthesis of its precursor, 5-norbornene-2-carboxylic acid. google.com This precursor is synthesized via a Diels-Alder reaction between cyclopentadiene and acrylic acid. google.comchegg.com This cycloaddition reaction is governed by kinetic control, leading preferentially to the formation of the endo isomer due to favorable secondary orbital interactions between the diene and the dienophile. sciforum.netchemtube3d.comlatech.edu The initial product mixture for the corresponding methyl ester is predominantly the endo isomer, with typical endo/exo ratios reported as 80:20 or 82:18. scirp.orgscirp.orgscirp.org

The quantification of the isomer ratio is routinely performed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. scirp.orgscirp.org For example, HPLC analysis can separate the isomers, with the exo-isomer typically having a shorter retention time than the endo-isomer under reverse-phase conditions. scirp.orgscirp.org ¹H-NMR spectroscopy is also a powerful tool, as the protons in the endo and exo isomers experience different magnetic environments, resulting in distinct and quantifiable signals. scirp.orgscirp.org

Table 1: HPLC Retention Times for Norbornene Carboxylic Acid Isomers scirp.org
IsomerRetention Time (min)
exo-isomer7.4
endo-isomer8.6

Impact of Synthetic Pathway on Isomer Ratio

While the kinetically controlled Diels-Alder reaction yields a majority of the endo isomer, the exo isomer is the thermodynamically more stable product. latech.eduscirp.org This difference allows for the manipulation of the isomer ratio through various synthetic strategies.

One approach is thermal isomerization. Heating the endo-rich mixture can promote a retro-Diels-Alder reaction followed by re-cycloaddition, eventually leading to a thermodynamically controlled equilibrium mixture enriched in the exo isomer. sciforum.netlatech.edu For the related 5-norbornene-2,3-dicarboxylic anhydride (B1165640), heating at temperatures of 180 °C or higher shifts the equilibrium towards the exo product, achieving ratios of nearly 1:1 or greater. sciforum.netlatech.edu

A second, more chemically controlled method involves base-promoted isomerization of the ester precursor, methyl 5-norbornene-2-carboxylate. google.comscirp.org The use of a strong base, such as sodium tert-butoxide (tBuONa), can deprotonate the carbon alpha to the carbonyl group, allowing for equilibration between the endo and exo forms. This process can achieve an equilibrium mixture with an exo content of approximately 60%. scirp.org Furthermore, a highly stereoselective synthesis of exo-5-norbornene-2-carboxylic acid has been developed by taking advantage of the faster hydrolysis rate of the exo-ester compared to the endo-ester. By performing the hydrolysis of an endo-rich ester mixture with a strong base and a limited amount of water, a product with a high exo ratio (e.g., 82% exo) can be obtained due to the rapid equilibrium of the esters and the kinetically favored hydrolysis of the less sterically hindered exo isomer. scirp.orgresearchgate.net

Table 2: Effect of Base and Conditions on Hydrolysis of Methyl 5-norbornene-2-carboxylate (endo/exo = 80/20) researchgate.net
RunBaseSolventTemperature (°C)Exo-ratio of Product (%)
1CH₃ONaMethanol6062
3CH₃ONaTHF2533
5tBuONaTHF2567
6tBuONaTHF (1 eq H₂O)2582

Reactivity and Mechanistic Investigations of 2 Norbornene 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Norbornene-5-carbonyl chloride, a derivative of 5-norbornene-2-carboxylic acid, serves as a versatile intermediate in the synthesis of various organic molecules and polymers. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This allows for the facile introduction of the norbornene moiety into a wide range of structures, imparting unique properties such as high thermal stability and transparency, making them suitable for optical applications. researchgate.netscirp.org

Derivatization to Esters via Alcoholysis

The reaction of this compound with alcohols, a process known as alcoholysis, readily yields the corresponding esters. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A common example of this derivatization is the synthesis of methyl 5-norbornene-2-carboxylate. researchgate.netsigmaaldrich.com While the direct reaction of the acid chloride with methanol is feasible, the ester is also commonly synthesized from 5-norbornene-2-carboxylic acid and methanol in the presence of an acid catalyst. google.com The resulting esters, such as methyl, octyl, and 4-chlorobenzyl 5-norbornene-2-carboxylates, are valuable monomers for polymerization. researchgate.net

ReactantProductCatalyst/ConditionsReference
This compoundMethyl 5-norbornene-2-carboxylateMethanol, Base researchgate.netsigmaaldrich.com
This compoundOctyl 5-norbornene-2-carboxylateOctanol, Base researchgate.net
This compound4-Chlorobenzyl 5-norbornene-2-carboxylate4-Chlorobenzyl alcohol, Base researchgate.net
This compound2-Alkyl-2-adamantyl 5-norbornene-2-carboxylate2-Alkyl-2-adamantanol google.com

Derivatization to Amides via Aminolysis

In a similar fashion to alcoholysis, this compound reacts with ammonia or primary and secondary amines to form 5-norbornene-2-carboxamides. This aminolysis reaction is generally rapid and efficient, driven by the high nucleophilicity of the amine.

The synthesis of 5-norbornene-2-carboxamide is a key example of this reaction class. fishersci.ca These amide derivatives are useful in various applications, including as intermediates in organic synthesis and for the preparation of functional polymers.

ReactantProductReagentReference
This compound5-Norbornene-2-carboxamideAmmonia fishersci.ca
This compoundN-substituted-5-norbornene-2-carboxamidesPrimary or Secondary AminesGeneral Reaction

Esterification Processes for Advanced Material Precursors

The esterification of this compound is a critical step in the synthesis of monomers for advanced polymeric materials. The resulting norbornene-containing esters can be polymerized through various mechanisms, such as ring-opening metathesis polymerization (ROMP), to produce polymers with tailored properties. scirp.org

For example, norbornene ester monomers synthesized from the reaction of 5-norbornene-2-carboxylic acid (often via the acid chloride) and various alcohols are used to create polymers with high glass transition temperatures and thermal stability. researchgate.net Furthermore, the reaction of this compound with (S)-2′-methoxy-[1,1′-binaphthalen]-2-ol has been used to create a monomer for a metathesis polymer with a low dielectric permittivity, highlighting its use in microelectronics. mdpi.com

Functionalization Reactions via the Carbonyl Chloride Moiety

The reactivity of the carbonyl chloride group allows for the covalent attachment of the norbornene unit onto various substrates, including polymers and biorenewable resources. This functionalization is key to modifying the properties of these materials, introducing reactive sites for crosslinking or further chemical transformations.

Covalent Coupling to Hydroxyl-Containing Polymeric Backbones (e.g., Poly(glycerol sebacate))

Poly(glycerol sebacate) (PGS) is a biodegradable and biocompatible elastomer with significant potential in biomedical applications. rsc.org To enhance its properties and allow for alternative crosslinking methods, PGS can be functionalized with norbornene groups. This is achieved by reacting the hydroxyl groups present on the PGS backbone with this compound.

This covalent coupling results in a photocurable PGS derivative (Nor-PGS) that can be crosslinked using thiol-ene click chemistry. rsc.org This method offers precise control over the crosslinking process and the resulting mechanical and degradation properties of the material. rsc.org

Polymeric BackboneFunctionalizing AgentResulting PolymerApplicationReference
Poly(glycerol sebacate) (PGS)This compoundNorbornene-functionalized PGS (Nor-PGS)Photocurable and biodegradable elastomers for 3D scaffolds rsc.org

Functionalization of Biorenewable Resources (e.g., Plant Oils, Castor Oil Alcohol)

The principles of green chemistry encourage the use of renewable feedstocks for material synthesis. Plant oils, such as castor oil, are attractive biorenewable resources. The hydroxyl groups present in molecules derived from these oils, such as castor oil alcohol (ricinoleyl alcohol), can be functionalized with this compound.

This process has been utilized to synthesize biobased crosslinkers and monomers for thermoset films. For instance, a biobased crosslinker was synthesized by coupling 5-norbornene-2-carbonyl chloride to the hydroxyl groups on isosorbide, a derivative of sorbitol. acs.org Similarly, plant oils can be chemically modified to introduce hydroxyl groups, which are then reacted with this compound to produce norbornene-functionalized plant oil monomers. acs.org These monomers can then undergo ROMP to create biobased thermosets. acs.org

Biorenewable ResourceFunctionalizing AgentProductApplicationReference
Isosorbide (from plant starch)5-Norbornene-2-carbonyl chlorideNorbornene-functionalized Isosorbide (NB-IS)Biobased crosslinker for thermoset films acs.org
Hydroxylated Plant Oils5-Norbornene-2-carbonyl chlorideNorbornene-functionalized plant oil monomersMonomers for biobased thermoset films via ROMP acs.org

Grafting Reactions for Polymer Surface Modification

The modification of polymer surfaces is a critical area of materials science, aimed at tailoring surface properties such as wettability, biocompatibility, and adhesion without altering the bulk characteristics of the polymer. This compound, with its reactive acyl chloride group and polymerizable norbornene moiety, is a versatile reagent for these applications. The acyl chloride group allows for covalent attachment to polymer surfaces bearing nucleophilic functional groups like hydroxyl (-OH) or amine (-NH2) groups. Once anchored, the norbornene group serves as a reactive site for subsequent "grafting-from" polymerization.

One prominent method for this "grafting-from" approach is Ring-Opening Metathesis Polymerization (ROMP). This technique utilizes catalysts, often based on ruthenium (like Grubbs' catalysts), to polymerize cyclic olefins such as norbornene in a controlled manner. mtholyoke.edu The process begins with the silanization of a substrate to introduce norbornenyl groups, which then act as initiation sites for the covalent attachment of a Grubbs catalyst. mtholyoke.edu Subsequent exposure to a solution of norbornene-derived monomers initiates the polymerization, resulting in polymer chains growing from the surface. nsf.gov This method allows for the creation of dense polymer brushes on the surface. osti.gov The thickness and density of the grafted polymer layer can be controlled by adjusting reaction parameters such as monomer concentration and reaction time. mtholyoke.edu

Recent research has demonstrated the application of this strategy in creating biohybrid systems by grafting polymers from the surfaces of living plants. nsf.govnih.gov In this approach, biological macroinitiators are formed on leaf surfaces, which then facilitate the ROMP of norbornene-derived monomers, creating a polymer layer on the plant. nsf.gov This innovative technique holds potential for enhancing plant resilience and developing new agricultural technologies. nsf.govnih.gov

The versatility of the norbornene group also allows for other post-polymerization modifications. For instance, polymers containing pendant norbornene functionalities can undergo reactions such as 1,3-dipolar cycloadditions with azides, inverse electron demand Diels-Alder reactions with tetrazines, and radical thiol-ene coupling with thiols. acs.org These "click" chemistry reactions are highly efficient and can be performed sequentially in a one-pot synthesis, offering a modular approach to creating multifunctional polymer surfaces. acs.org

Reaction Mechanisms of the Norbornene Moiety

The unique strained bicyclic structure of the norbornene moiety in this compound dictates its reactivity, making it a valuable component in various chemical transformations.

Diels-Alder and Retro-Diels-Alder Reaction Pathways

The formation of the norbornene framework itself is a classic example of a Diels-Alder reaction, typically involving the cycloaddition of cyclopentadiene (B3395910) and an appropriate dienophile. semanticscholar.orgresearchgate.net The reverse of this process, the retro-Diels-Alder (rDA) reaction, is a thermally or chemically induced cycloelimination that breaks the cyclohexene ring to yield a diene and a dienophile. wikipedia.org

The rDA reaction is thermodynamically favored at high temperatures, though specific structural features can allow it to proceed under milder conditions. wikipedia.org For norbornene derivatives, the rDA reaction can be initiated by heat or mediated by acids or bases. wikipedia.org For instance, the deprotonation at the C7 bridgehead position of norbornene can facilitate the rDA reaction at room temperature. fau.de This reactivity has been exploited in various synthetic strategies. For example, Au(III)-catalyzed cyclization of alkynyl norbornene derivatives proceeds through an intramolecular hydroarylation followed by a retro-Diels-Alder reaction to produce benzofused arenes. researchgate.net

The equilibrium between the Diels-Alder and retro-Diels-Alder reactions is a key factor in the endo-exo isomerization of norbornene derivatives. At elevated temperatures, the kinetically favored endo adduct can undergo an rDA reaction to regenerate the diene and dienophile, which can then recombine to form the more thermodynamically stable exo product. wikipedia.org

Isomerization Mechanisms and Endo-Exo Interconversion

Substituted norbornenes, including derivatives of this compound, exist as two stereoisomers: endo and exo. The endo isomer, with the substituent oriented towards the double bond, is typically the kinetic product of the Diels-Alder synthesis due to favorable secondary orbital interactions. semanticscholar.orgresearchgate.net However, the exo isomer is generally the thermodynamically more stable product. researchgate.net

The interconversion between endo and exo isomers can be achieved under basic conditions. This isomerization proceeds through the formation of a carbanion at the α-position to the carbonyl group, which can then be protonated from either face to yield a mixture of the two isomers. scirp.orgscirp.org Studies on methyl 5-norbornene-2-carboxylate have shown that rapid isomerization can be achieved using a strong base like sodium tert-butoxide, leading to an equilibrium mixture enriched in the exo isomer. semanticscholar.orgresearchgate.netscirp.org

This base-promoted isomerization is often coupled with kinetically selective reactions. For example, the hydrolysis of methyl 5-norbornene-2-carboxylate esters is faster for the exo isomer due to reduced steric hindrance. semanticscholar.orgscirp.org By performing the hydrolysis under conditions that favor rapid endo-exo isomerization, a high yield of the exo-carboxylic acid can be obtained even from an endo-rich starting material. semanticscholar.orgresearchgate.net The relative reactivity of the isomers is also crucial in polymerization reactions, where the exo isomer often exhibits higher reactivity. semanticscholar.orgresearchgate.netrsc.org

Carbon-Hydrogen (C-H) Activation Processes

The norbornene moiety plays a pivotal role as a transient mediator in palladium-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.

Palladium/Norbornene Cooperative Catalysis (Catellani-type Reactions)

The Catellani reaction, discovered in 1997, is a powerful palladium-catalyzed transformation that utilizes norbornene to achieve the difunctionalization of aryl halides at the ortho and ipso positions in a single operation. wikipedia.orgnih.govchem-station.com This reaction merges the principles of cross-coupling and ortho-metalation. snnu.edu.cnnih.gov

The generally accepted mechanism begins with the oxidative addition of an aryl halide to a Pd(0) catalyst. wikipedia.org The resulting arylpalladium(II) species then undergoes carbopalladation with norbornene. wikipedia.org This is followed by an ortho C-H activation to form a five-membered palladacycle intermediate. nih.govstanford.edunih.gov This key intermediate then reacts with an electrophile, leading to functionalization at the ortho position. nih.govresearchgate.net Finally, the norbornene moiety is extruded, and a terminating cross-coupling reaction occurs at the ipso position, regenerating the Pd(0) catalyst and completing the cycle. wikipedia.orgnih.gov The catalytic cycle is believed to involve Pd(0), Pd(II), and Pd(IV) intermediates. wikipedia.orgnih.gov

The Catellani reaction has been employed to introduce a wide variety of functional groups at the ortho and ipso positions, including alkyl, aryl, amino, and acyl groups. organicreactions.orgresearchgate.net

StepDescription
1. Oxidative Addition The aryl halide adds to the Pd(0) catalyst.
2. Carbopalladation The arylpalladium(II) species adds across the norbornene double bond.
3. C-H Activation An ortho C-H bond of the aryl group is activated, forming a palladacycle.
4. Electrophilic Functionalization The palladacycle reacts with an electrophile to functionalize the ortho position.
5. Norbornene Extrusion & Termination Norbornene is eliminated, and a final cross-coupling reaction occurs at the ipso position, regenerating the catalyst.
Ortho-C-H Activation Pathways

In the context of Catellani-type reactions, the norbornene-mediated pathway provides a robust method for achieving selective ortho-C-H activation. nih.govnih.gov The formation of the aryl-norbornyl-palladacycle is the crucial step that directs the functionalization to the ortho position. stanford.edu This strategy avoids the need for pre-installed directing groups on the aromatic substrate, although such groups can also be used in conjunction with this methodology. nih.govsnnu.edu.cn

The scope of palladium/norbornene cooperative catalysis has been extended beyond the initial Catellani reaction. For example, it has been adapted for the direct C-H functionalization of heteroarenes like indoles and pyrroles. nih.govresearchgate.net Furthermore, by employing specifically designed ligands, the regioselectivity of the C-H activation can be switched from the ortho to the meta position. nih.govresearchgate.net This is achieved by using a ligand that facilitates the "walking" of the palladium catalyst along the aromatic ring, mediated by the norbornene, to the more distant meta position before C-H activation occurs. nih.gov DFT computations have shown that both ortho- and meta-C-H activations proceed via a concerted metalation-deprotonation pathway. rsc.org

This cooperative catalysis has also been applied to the distal C-H functionalization of alkenes, demonstrating the broad utility of the norbornene mediator in directing C-H activation. nih.gov

Meta-C-H Activation Pathways

The utilization of norbornene-type transient mediators has revolutionized C-H activation chemistry, enabling functionalization at the typically less reactive meta-position of an aromatic ring. The pathway for this transformation, particularly with functionalized norbornenes like 2-carbomethoxynorbornene, a derivative of this compound, is a multi-step process. The reaction is initiated by an ortho-C-H activation directed by a functional group on the substrate, leading to the formation of a palladacycle. This intermediate then undergoes carbopalladation with the norbornene derivative, followed by a crucial meta-C-H activation step.

Ortho-C–H activation: The palladium catalyst, directed by a coordinating group on the aryl substrate, activates a proximal C-H bond.

Norbornene insertion: The norbornene derivative inserts into the newly formed Pd-C bond.

Meta-C–H activation: The palladium center, now tethered to the aryl ring via the norbornene scaffold, activates a distal meta-C-H bond. rsc.org

Meta-C–C bond formation: This selectivity-determining step often proceeds through a Pd(IV) intermediate formed by oxidative addition. rsc.org

β-carbon elimination: The norbornene mediator is extruded from the complex.

Protodemetallation: The final product is released, and the palladium catalyst is regenerated. rsc.org

The choice of ligand is critical in guiding the reaction towards the desired meta-functionalization and preventing side reactions such as the formation of benzocyclobutene. rsc.org The use of modified pyridine-type ligands has been shown to be crucial for relaying the palladium catalyst to the meta position following the initial ortho-C-H activation. nih.gov

Formation and Reactivity of Aryl-Norbornyl-Palladacycle (ANP) Intermediates

A cornerstone of norbornene-mediated palladium catalysis is the formation of an Aryl-Norbornyl-Palladacycle (ANP) intermediate. This key species is formed after the initial ortho-palladation of the aryl substrate and subsequent migratory insertion of the norbornene derivative. nih.gov The ANP acts as a scaffold, holding the palladium catalyst in proximity to the aryl ring, which allows for subsequent C-H activation or coupling reactions. researchgate.net

The general formation of the ANP intermediate proceeds as follows:

Generation of an aryl-Pd(II) species through oxidative addition, C-H palladation, or transmetalation.

Migratory insertion of the norbornene derivative into the aryl-Pd(II) bond.

Subsequent C-H metalation to form the stable ANP species. nih.gov

The reactivity of the ANP intermediate is influenced by the substituents on the norbornene. For instance, studies with 2-carbomethoxynorbornene have shown that this electron-withdrawing group can modulate the reactivity of the palladacycle, promoting efficient meta-C-H alkylation and arylation. nih.gov The ANP intermediate is relatively electron-rich due to the two σ-donating carbon ligands, allowing it to react with external electrophiles to introduce functionality at the ortho position. nih.gov

Norbornene Extrusion Mechanisms

A defining characteristic of norbornene's role as a transient mediator is its ability to be extruded from the palladium complex at the end of the catalytic cycle. This retro-carbopalladation step is crucial for catalyst turnover and the formation of the desired product. The extrusion is often facilitated by steric hindrance within the palladacycle intermediate. researchgate.net

In the context of the Catellani reaction, after the ANP has directed the functionalization at the ortho and ipso positions of an aryl halide, the resulting complex is sterically congested. This steric strain promotes the deinsertion, or extrusion, of the norbornene molecule, which acts as a removable scaffold. researchgate.net The facile β-carbon elimination is a key feature of the norbornene system, which is kinetically favored due to the rigid structure of the bicyclic system. nih.gov

The equilibrium between norbornene insertion and extrusion can be influenced by the substitution pattern on the aryl ring. While a mono-ortho-substituted aryl palladium species favors norbornene insertion, the presence of two ortho substituents can shift the equilibrium towards extrusion. nih.gov

Role of Norbornene in Directing Group Chemistry for Regioselectivity

The synergy between a directing group on the substrate and the norbornene mediator is paramount for achieving high regioselectivity in C-H functionalization. The directing group initiates the catalytic cycle by facilitating the initial ortho-C-H activation, bringing the palladium catalyst into proximity with the aryl ring. The norbornene derivative then acts as a transient scaffold that "walks" the palladium catalyst to a more remote position, enabling meta-C-H activation. nih.govresearchgate.net

The structure of the norbornene derivative itself plays a significant role in the efficiency and selectivity of the reaction. For example, 2-carbomethoxynorbornene has been identified as a more effective transient mediator than unsubstituted norbornene for promoting meta-C(sp2)-H alkylation and arylation of amides. This modified norbornene can overcome limitations of previous systems, allowing for reactions with a broader range of alkyl and aryl iodides. nih.gov The combination of a specific norbornene derivative and a tailored ligand is often crucial for achieving the desired regioselectivity. rsc.orgnih.gov

The table below summarizes the key mechanistic steps and the role of the norbornene mediator in achieving meta-selectivity.

Mechanistic StepDescriptionRole of Norbornene Derivative
Initiation Ortho-C-H palladation directed by a functional group on the substrate.Not directly involved in the initial C-H activation.
Scaffold Formation Migratory insertion into the aryl-palladium bond to form the Aryl-Norbornyl-Palladacycle (ANP) intermediate.Acts as a rigid scaffold to position the palladium for subsequent steps.
Remote C-H Activation The palladium center, tethered by the norbornene, activates a distal meta-C-H bond.Facilitates the "walking" of the palladium catalyst to the meta position.
Functionalization Reaction with an electrophile at the meta position.The substituent on the norbornene can influence the reactivity of the ANP intermediate.
Termination Extrusion (β-carbon elimination) of the norbornene derivative to release the product and regenerate the catalyst.Acts as a transient mediator that is removed at the end of the cycle.

Polymerization Chemistry Involving 2 Norbornene 5 Carbonyl Chloride and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a prominent chain-growth polymerization method that utilizes strained cyclic olefins, such as norbornene derivatives, to produce polymers with diverse functionalities and architectures. nih.govmdpi.com The reaction is driven by the relief of ring strain in the monomer and is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, molybdenum, and tungsten. mdpi.comnobelprize.org

Monomer Design and Synthesis for ROMP Applications

The design of norbornene-based monomers is critical as their structure directly influences polymerization rates and the properties of the resulting polymer. rsc.org The synthesis of functionalized norbornenes often begins with readily available precursors. For instance, 5-norbornene-2-carboxylic acid can serve as a key intermediate. researchgate.net The target monomer, 2-norbornene-5-carbonyl chloride, can be synthesized from this carboxylic acid precursor, likely through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.

Derivatives are synthesized to impart specific functionalities to the final polymer. This can be achieved by reacting the highly reactive carbonyl chloride group with various nucleophiles (e.g., alcohols, amines) to form esters or amides. Alternatively, derivatives can be synthesized from other norbornene precursors. For example, new norbornene-based monomers suitable for living ROMP have been created on a multi-gram scale starting from cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) and hydrazine, followed by reactions with carboxylic acid chlorides. acs.org Another approach involves synthesizing monomers like 5-norbornene-2-methylene glycidyl (B131873) ether (MGENB) from 5-norbornene-2-methanol (B8022476) and epoxy chloropropane, which introduces an epoxy group for further reactions. rsc.orgrsc.org These synthetic strategies allow for the incorporation of a vast range of chemical groups, tailoring the monomer for specific ROMP applications.

Homopolymerization and Copolymerization Strategies

Both homopolymerization and copolymerization strategies are extensively used with norbornene derivatives to create materials with specific properties.

Homopolymerization: In this process, a single type of monomer is polymerized. For example, mononorbornenyl phosphazene monomers have been successfully homopolymerized via ROMP to yield un-cross-linked polymers. acs.org Similarly, norbornene monomers functionalized with C60 fullerene can undergo homopolymerization, though the resulting polymers are often insoluble in common organic solvents. researchgate.net The choice of catalyst and reaction conditions is crucial for controlling the polymerization and the properties of the resulting homopolymer.

Copolymerization: This strategy involves polymerizing two or more different monomers. It is a versatile tool for fine-tuning polymer properties. For instance, random copolymers can be synthesized by polymerizing different ratios of various functionalized norbornenes, such as 5-norbornene-2-methylene butyl ether (BN) and 5-norbornene-2-epoxypropyl ether (MGENB). rsc.org This allows for precise control over the material's characteristics, such as molecular weight and processability. rsc.org Copolymerization of C60-functionalized norbornenes with parent fullerene-free monomers yields copolymers that are soluble in organic solvents, unlike their homopolymer counterparts. researchgate.net Furthermore, specialized monomers like 5-vinyl-2-norbornene (B46002) (VNB) can be copolymerized with a wide range of functionalized norbornene monomers to create branched copolymers. acs.org

Below is a table summarizing examples of copolymerization involving norbornene derivatives.

Interactive Table: Examples of Norbornene Derivative Copolymerization
Monomer 1 Monomer 2 Catalyst Key Outcome Reference
5-norbornene-2-methylene butyl ether (BN) 5-norbornene-2-epoxypropyl ether (MGENB) Grubbs' 1st Generation Synthesis of epoxy-functionalized copolymers with tunable properties. rsc.org
C60-cyclopentadiene cycloadduct Norbornene Grubbs' 2nd Generation Formation of soluble C60-containing polymers for photovoltaic studies. researchgate.net
5-vinyl-2-norbornene (VNB) Various functionalized norbornenes (M1-M5) Grubbs' 3rd Generation Production of a broad scope of branched polynorbornene derivatives. acs.org
Trifluoromethylphenyl ester of norbornene cis-Cyclooctene Grubbs' 2nd Generation Enhanced solubility and modified thermal properties of polycyclooctene. researchgate.net

Catalytic Systems in ROMP (e.g., Grubbs Catalysts, Ru-based Catalysts)

The success of ROMP is heavily reliant on the choice of catalyst. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their remarkable tolerance to a variety of functional groups and their stability in air and moisture. nih.govmdpi.com

Grubbs Catalysts:

First-Generation Grubbs Catalyst (G1): [Cl2(PCy3)2Ru=CHPh] is effective for the polymerization of various norbornene derivatives, including those with epoxy functionalities. rsc.org

Second-Generation Grubbs Catalyst (G2): Featuring an N-heterocyclic carbene (NHC) ligand instead of a phosphine (B1218219), G2 exhibits higher activity and is used for polymerizing more challenging monomers. nobelprize.org It has been employed in the copolymerization of C60-functionalized norbornenes. researchgate.net

Third-Generation Grubbs Catalyst (G3): This catalyst offers enhanced reactivity and initiation rates, enabling more controlled and precise living polymerizations of functionalized norbornenes to create polymers with narrow polydispersity. nih.govacs.org

Hoveyda-Grubbs Catalysts: These are second-generation catalysts bearing a chelating styrenyl ether ligand, which imparts greater stability. mdpi.com They are highly active in the ROMP of norbornene and its derivatives, even at extremely low temperatures (-50 °C). mdpi.com

Other Catalytic Systems: While ruthenium catalysts are dominant, other transition metals are also employed.

Molybdenum and Tungsten Catalysts: High-oxidation-state Mo and W imido alkylidene complexes are known to initiate ROMP. mdpi.com They can be used to produce highly stereospecific polymers, such as >98% cis,isotactic or cis,syndiotactic polynorbornene, depending on the ligand design. acs.org

Osmium Catalysts: Dinuclear osmium complexes, such as Cp*2Os2Br4, have been shown to be active catalysts for the ROMP of norbornene. illinois.edu

The selection of the catalyst system is a critical parameter that dictates the rate, control, and outcome of the polymerization. rsc.org

Role as a Cross-linking Agent in ROMP Network Formation

Norbornene derivatives containing more than one polymerizable group can act as cross-linking agents, leading to the formation of three-dimensional polymer networks. These networks often exhibit enhanced thermal stability and mechanical properties.

A direct method to achieve cross-linking is to design a monomer with multiple norbornene units. For example, the ROMP of a hexakis(5-norbornene-2-methoxy)cyclotriphosphazene, a monomer bearing six norbornene moieties, results in a highly cross-linked material. acs.org Similarly, the polymerization of monomers like 5-ethylidene-2-norbornene can produce highly cross-linked polymers, where the exocyclic double bond can participate in secondary metathesis reactions. researchgate.net

For a monomer like this compound, cross-linking can be introduced by reacting it with a difunctional or multifunctional nucleophile (e.g., a diol or diamine) prior to polymerization. This creates a new monomer with two or more norbornene units bridged by the linker, which will then act as a cross-linker during ROMP. This strategy allows for the control of cross-link density by varying the ratio of monofunctional to difunctional norbornene monomers in the polymerization feed.

Control of Polymer Architecture (e.g., Bottlebrush Block Copolymers)

ROMP is particularly well-suited for creating complex polymer architectures with a high degree of control, largely due to its potential to proceed via a "living" mechanism. In a living polymerization, the active catalyst center remains at the end of the polymer chain, allowing for the sequential addition of different monomers to form block copolymers. nobelprize.org

Block Copolymers: By sequentially adding different norbornene monomers to a living polymerization system, well-defined block copolymers can be synthesized. nobelprize.org This has been demonstrated in the creation of amphiphilic block copolymers from acylated and non-acylated N-amino norbornene imide monomers, which can self-assemble in solution. acs.org

Bottlebrush Polymers: These are a class of branched polymers with polymeric side chains densely grafted onto a linear backbone. They can be synthesized using ROMP of norbornene-based macromonomers. rsc.org A macromonomer is a polymer chain with a polymerizable group (the norbornene moiety) at one end. The ROMP of these macromonomers creates the bottlebrush structure. The structure of the norbornene anchor group itself can critically affect the polymerization rate. rsc.org

Branched Polymers: Specialized monomers can be used to introduce branching. For instance, 5-vinyl-2-norbornene (VNB) can act as a reversible deactivation chain-transfer monomer (RDCTM). During ROMP, the norbornene double bond polymerizes while the terminal vinyl group can participate in a cross-metathesis reaction, creating a branch point and enabling the one-step synthesis of branched polymers and block copolymers. acs.org

Chain Transfer Mechanisms in ROMP with Norbornene Derivatives

Chain transfer reactions are crucial for controlling the molecular weight of polymers and for introducing specific end-groups. In ROMP, this is often achieved by adding a chain transfer agent (CTA) to the reaction.

Acyclic olefins are commonly used as CTAs. The catalyst can react with the CTA, terminating a growing polymer chain and generating a new alkylidene that can initiate the growth of a new chain. This process allows for the synthesis of end-functionalized polynorbornenes. For example:

Allyl acetate and 1,4-diacetoxy-2-butene have been used with ruthenium catalysts to prepare polynorbornenes with acetoxy end-groups. capes.gov.br

4-penten-1-ol and 10-undecenal have been used with palladium catalysts to produce polymers end-capped with hydroxyl (-OH) and aldehyde (-CHO) groups, respectively. osti.govacs.org

A more advanced concept is the use of a Reversible Deactivation Chain-Transfer Monomer (RDCTM) , such as 5-vinyl-2-norbornene (VNB). acs.org In this system, the VNB monomer is incorporated into the growing chain via its endocyclic (norbornene) double bond. The pendant vinyl group can then undergo a cross-metathesis reaction with the catalyst center on another growing chain. This effectively transfers the chain, but the process is reversible, leading to the formation of branched structures in a controlled manner. This strategy avoids the need for a separate CTA and directly integrates the branching mechanism into the copolymerization itself. acs.org

Addition Polymerization

Addition polymerization of norbornene-type monomers, including those with functional groups like carbonyl chloride, proceeds through the double bond, keeping the bicyclic structure of the monomer intact. princeton.edujove.com This method results in polymers with rigid backbones, which contributes to high glass transition temperatures and thermal stability. princeton.edu

The design of norbornene-based monomers is a critical step that dictates the properties of the resulting polymers. By incorporating various functional groups, the characteristics of the polymer, such as thermal properties and solubility, can be precisely tuned. rsc.org For instance, the introduction of alkyl, aryl, or aryl ether substituents onto the norbornene scaffold can be used to tailor the service window between the glass transition temperature (Tg) and the decomposition temperature (Td). rsc.org

The synthesis of these functionalized monomers often involves well-established organic reactions. For example, 5-norbornene-2-methanol can be reacted with benzyl (B1604629) bromide via Williamson ether synthesis to produce a monomer with an ether linkage. rsc.org Similarly, monomers with bromoalkyl groups of varying linker lengths can be synthesized to study the effect of the substituent on reactivity. nih.gov The synthesis of silicon-containing norbornene monomers is another area of interest for creating polymers with high gas permeability. researchgate.net

A crucial aspect of monomer design and synthesis is the resulting mixture of endo and exo isomers. The Diels-Alder reaction, a common method for synthesizing norbornene derivatives, typically yields a majority of the endo isomer, which is often less reactive in polymerization compared to the exo isomer. researchgate.net

Both homopolymerization and copolymerization are effective strategies for creating a diverse range of materials from norbornene derivatives. Homopolymerization involves the polymerization of a single type of monomer, leading to a polymer with repeating units of that monomer. rsc.org High-molecular-weight homopolymers from norbornenes with bromoalkyl groups have been successfully synthesized, which are valuable as precursors for anion exchange membranes. nih.govmdpi.com

Copolymerization, the polymerization of two or more different monomers, offers a way to combine the properties of different monomers into a single polymer chain. sibran.ru This strategy is particularly useful when dealing with monomers that have low reactivity or lead to homopolymers with undesirable properties. For example, to overcome the low reactivity of some bromoalkyl-substituted norbornenes and to produce polymers with sufficient molecular weight for practical applications, they are often copolymerized with more reactive and inexpensive monomers like norbornene or 5-alkyl-norbornene. nih.govmdpi.com Statistical copolymers can be synthesized by polymerizing a mixture of monomers, leading to a random distribution of monomer units in the polymer chain. rsc.org

The choice between homopolymerization and copolymerization depends on the desired final properties of the polymer. For instance, while copolymerization can enhance mechanical properties, it also reduces the density of the functional groups originating from the functionalized monomer. nih.gov

The addition polymerization of norbornene and its derivatives is predominantly catalyzed by late transition metal complexes, with palladium-based systems being particularly prominent. princeton.edu These catalysts are valued for their ability to polymerize functionalized monomers, including those with polar or bulky substituents. researchgate.net

A significant class of catalysts are the cationic η³-allylpalladium complexes . researchgate.netacs.org These systems exhibit high activity and can produce high molecular weight polymers. researchgate.net The general structure of these catalyst precursors is (η³-allyl)Pd(X)(PR₃), where X can be a variety of ligands such as chloride, acetate, or trifluoroacetate (B77799), and PR₃ is a phosphine ligand. acs.org Activation of these precursors is typically achieved by adding a salt of a weakly coordinating anion, such as Na[B(3,5-(CF₃)₂C₆H₃)₄] or Li[B(C₆F₅)₄]·2.5Et₂O, which abstracts the X ligand to form the active cationic palladium species in situ. researchgate.netacs.org The activity of these catalysts is influenced by the nature of the X group, with electron-withdrawing groups like trifluoroacetate leading to more active catalysts. researchgate.netacs.org

Another important category of catalysts involves palladium complexes with N-heterocyclic carbene (NHC) ligands . These (NHC)Pd-based systems have proven effective in polymerizing a wide array of functionalized norbornenes, including those with ester, imide, and bromoalkyl groups. nih.govmdpi.com

Neutral palladium complexes can also be employed. For example, Pd(dibenzylideneacetone)₂ activated with [CPh₃][B(C₆F₅)₄] and a phosphine ligand can efficiently catalyze the addition polymerization of norbornene and its derivatives. researchgate.netfao.org

The choice of the catalytic system is crucial as it influences not only the polymerization activity but also the properties of the resulting polymer, such as molecular weight. researchgate.netacs.org

Regioselectivity and stereoselectivity are critical aspects of norbornene polymerization that determine the microstructure and, consequently, the properties of the resulting polymer.

Regioselectivity refers to the specific way in which monomer units are added to the growing polymer chain. In the case of substituted norbornenes, the orientation of the substituent relative to the polymer backbone is a key factor. For instance, the polymerization of 5-vinyl-2-norbornene using a palladium(0)-based catalyst system proceeds regioselectively through the endo-cyclic double bond, leaving the exocyclic vinyl group intact as a pendant group on the polymer chain. researchgate.netfao.org

Stereoselectivity relates to the spatial arrangement of the atoms in the polymer. In the polymerization of norbornene derivatives, a significant challenge is the differing reactivity of the endo and exo isomers. Typically, endo-substituted norbornenes polymerize more slowly than their exo counterparts. researchgate.net This difference in reactivity can influence the stereochemistry of the final polymer.

Interestingly, some catalytic systems can exhibit unexpected stereoselectivity. For example, a palladium(0)-based catalyst has been shown to preferentially polymerize the endo-isomer of 2-methoxycarbonyl-5-norbornene over the exo-isomer, which is contrary to the behavior observed with many Pd(II)-based catalysts. researchgate.netfao.org The ability to control both regio- and stereoselectivity is highly desirable for tailoring the properties of polynorbornenes for specific applications.

A significant challenge in the polymerization of norbornenes is the generally low reactivity of monomers with functional groups in the endo position. jove.comrsc.org This often necessitates the use of monomer feeds enriched in the more reactive exo isomer. However, a novel "rectification-insertion mechanism" has been identified that bypasses this limitation. rsc.org

This mechanism is operative with certain catalysts, such as the "naked" allyl Pd+ SbF₆⁻ catalyst. rsc.org This catalyst acts as a tandem catalyst, meaning it not only catalyzes the insertion of the monomer into the polymer chain but also the isomerization between the endo and exo isomers. rsc.org

The process unfolds as follows:

An endo monomer is inserted into the growing polymer chain.

The resulting endo-terminated polymer chain is less reactive towards further insertion of another endo monomer.

The catalyst then isomerizes, or "rectifies," a portion of the remaining endo monomers in the feedstock into exo isomers. rsc.org

An exo monomer is then inserted, effectively "unblocking" the chain and allowing polymerization to proceed.

This leads to the formation of a polymer with an alternating endo-exo structure, even when starting with a monomer feedstock that is predominantly or even exclusively the endo isomer. rsc.org Evidence for this mechanism includes the observation of induction periods during the polymerization of endo-rich monomers, which corresponds to the time needed to generate a sufficient concentration of the exo isomer. rsc.org This mechanism significantly expands the range of polymerizable functional norbornenes, allowing for the direct use of endo-rich monomer mixtures obtained from Diels-Alder synthesis. rsc.org

Controlling the molecular weight (Mn) and polydispersity (Đ, also known as the molecular weight distribution) is essential for tailoring the physical and mechanical properties of polymers. In the addition polymerization of norbornene derivatives, several strategies can be employed to achieve this control.

The choice of catalyst and ligand plays a significant role. For instance, with η³-allylpalladium catalyst precursors, using phosphine ligands with larger cone angles can lead to the formation of lower molecular weight polymers. researchgate.netacs.org The nature of the catalyst can also influence polydispersity. For example, the homopolymerization of a specific norbornene monomer resulted in a higher molecular weight and broader dispersity, which was hypothesized to be due to impurities leading to crosslinking. rsc.org

The reaction conditions , such as temperature and monomer-to-catalyst ratio, are also critical control parameters. A notable feature of some palladium(0)-based catalytic systems is the strong dependence of the molecular weight on the reaction temperature, allowing for the tuning of molecular weight without the need for a chain transfer agent. researchgate.netfao.org In living polymerizations, the molecular weight can be controlled by the reaction time and the initial monomer-to-initiator ratio. acs.org

The use of chain transfer agents is a common method for controlling molecular weight. The addition of α-olefins to the reaction mixture can effectively tune the molecular weight of the resulting polynorbornene. researchgate.netacs.org

Furthermore, the monomer structure itself can influence these parameters. Slower polymerization rates and lower molecular weights have been observed with monomers containing polar substituents, which are thought to have deleterious interactions with the electrophilic catalyst. rsc.org Conversely, living polymerization of various substituted norbornenes using a specific palladium-methyl complex has been shown to yield polymers with narrow molecular weight distributions, where the molecular weight is directly controlled by the monomer-to-initiator ratio. acs.org

Other Polymerization Mechanisms

Beyond the more common polymerization routes, the unique reactivity of the norbornene group and the versatility of the carbonyl chloride function allow for other important polymerization and crosslinking strategies. These methods enable the creation of polymers with tailored architectures and properties, such as well-defined end-groups or crosslinked networks for advanced applications.

Thiol-Ene Reactions for Crosslinking of Norbornene-Functionalized Polymers

The thiol-ene reaction is a highly efficient "click" chemistry reaction that has become a prominent method for crosslinking polymers functionalized with norbornene groups. researchgate.net This reaction proceeds via a radical-mediated step-growth mechanism, where a thiyl radical adds across the carbon-carbon double bond of the norbornene moiety. nih.gov A key advantage of using the norbornene group is its high reactivity in radical thiol-ene processes, which leads to rapid reaction rates and high conversion. acs.orgrsc.org The reaction can be initiated by light (photopolymerization) in the presence of a photoinitiator or by other radical sources like enzymes (e.g., horseradish peroxidase). acs.orgacs.orgiu.edu

This process is notably less sensitive to oxygen inhibition compared to traditional free-radical polymerizations of monomers like acrylates, making it highly suitable for curing in ambient conditions. acs.org The step-growth nature of the polymerization leads to the formation of more uniform polymer networks with enhanced mechanical properties. rsc.org

Polymers can be functionalized with norbornene groups, for example, by reacting a polymer containing hydroxyl or amine side chains with this compound. These functionalized polymers can then be crosslinked by mixing with a multi-functional thiol crosslinker and exposing the mixture to an initiation source. This strategy is widely used to form hydrogels for tissue engineering and other biomedical applications. acs.orgthieme-connect.de The properties of the resulting crosslinked material, such as stiffness and degradation rate, can be precisely tuned by varying the polymer concentration, the type of thiol crosslinker, and the stoichiometry between the thiol and norbornene groups. nih.govthieme-connect.de

Research has systematically investigated how the structure of the norbornene derivative affects the thiol-ene reaction kinetics. Studies using real-time Fourier-transform infrared (FTIR) spectroscopy have unveiled these structure-reactivity relationships. rsc.orgresearchgate.net For instance, the stereochemistry of the substituent on the norbornene ring plays a significant role; exo-isomers tend to react faster than endo-isomers, which is often attributed to the reduced steric hindrance for the incoming thiyl radical. rsc.orgresearchgate.net

Table 1: Influence of Norbornene and Thiol Components on Crosslinked Network Properties

Norbornene-Functionalized PolymerThiol CrosslinkerInitiator SystemKey FindingReference
8-arm Poly(ethylene glycol)-norbornene (PEG8NB)Bis-cysteine-containing peptidesHorseradish Peroxidase (HRP) / H₂O₂Enzymatic initiation of thiol-ene reaction is feasible and creates cytocompatible hydrogels for 3D cell culture. acs.org
Norbornene-terminated Polydimethylsiloxane (PDMS-NB)Highly functionalized thiol PDMS (PDMS-thiol)DMPA Photoinitiator / UV lightAchieved ultrafast crosslinking (< 10 seconds) with minimal oxygen inhibition, much faster than vinyl-based silicone systems. acs.org
4-arm Poly(ethylene glycol)-norbornene (PEG4norb)Chymotrypsin-degradable peptideLAP Photoinitiator / 365 nm lightGelation occurred only at stoichiometric ratios predicted by Flory-Stockmayer theory, confirming a 1:1 step-growth mechanism. nih.gov
Poly(N-hydroxyethyl acrylamide) with exo-norborneneimideDithiothreitol (DTT)LAP Photoinitiator / 405 nm LEDExo-norborneneimide functionality showed the fastest reaction kinetics among ten derivatives, enabling high-resolution 3D printing of hydrogels. rsc.org

Anionic Polymerization with Subsequent Norbornene-Carbonyl Chloride Termination

Anionic polymerization is a form of living polymerization, characterized by the absence of an inherent termination step. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and controlled architectures. wikipedia.org The "living" nature of the propagating chain ends, which are typically carbanions, means they will remain active until deliberately "killed" or terminated by a suitable quenching agent. google.com

Acyl chlorides are effective terminating agents for living anionic polymerizations. nih.gov The electrophilic carbon of the carbonyl group readily reacts with the nucleophilic carbanion at the end of a living polymer chain (e.g., polystyryl-lithium or polyisoprenyl-lithium). This reaction forms a ketone linkage and effectively terminates the polymerization, attaching the acyl group to the polymer chain end.

By using this compound as the terminating agent, it is possible to synthesize polymers that are precisely end-functionalized with a norbornene moiety. This process involves first polymerizing a suitable monomer (like styrene (B11656) or a diene) via anionic polymerization to a desired molecular weight, and then introducing this compound to the reaction mixture to terminate all living chains. The result is a well-defined polymer with a terminal norbornene group.

These norbornene end-functionalized polymers are valuable macromolecular building blocks. The terminal norbornene group can participate in subsequent "click" reactions, such as the thiol-ene reaction described previously, to create more complex architectures like block copolymers or polymer networks. rsc.org This combination of living anionic polymerization for controlled synthesis followed by specific termination provides a powerful tool for advanced polymer design.

Table 2: Conceptual End-Functionalization via Anionic Polymerization Termination

Living Polymer ChainTerminating AgentResulting End-Functionalized PolymerPotential Subsequent ApplicationReference
Polystyryl-lithiumThis compoundPolystyrene with a terminal norbornene ketone groupThiol-ene crosslinking to form a polystyrene network. wikipedia.orgnih.gov
Polyisoprenyl-lithiumThis compoundPolyisoprene with a terminal norbornene ketone groupSurface functionalization or grafting onto other polymers. wikipedia.orgnih.gov
Poly(methyl methacrylate)-lithiumThis compoundPoly(methyl methacrylate) with a terminal norbornene ketone groupCreation of block copolymers by reacting with another functional polymer. google.comnih.gov

Polycondensation Reactions Involving Norbornene Derivatives

Polycondensation is a step-growth polymerization in which monomers react to form dimers, trimers, and eventually long polymer chains, typically with the release of a small molecule like water or hydrogen chloride. For this process to yield high molecular weight polymers, the reacting monomers must possess at least two functional groups. While this compound is monofunctional, corresponding difunctional derivatives, such as norbornene dicarboxylic acid or its diacid chloride, are excellent monomers for polycondensation.

These norbornene-containing bifunctional monomers can be reacted with other difunctional comonomers, such as diamines or diols, to produce polyesters and polyamides that incorporate the bulky, rigid norbornene structure into the polymer backbone. The introduction of the norbornene unit can significantly impact the polymer's properties. It often increases the glass transition temperature (Tg), enhances thermal stability, and improves solubility in organic solvents compared to analogous fully aromatic polyamides (aramids) or polyesters. researchgate.netunifr.ch

For example, high-performance polyamides have been synthesized via low-temperature polycondensation of norbornene-based diacid chlorides with various aromatic diamines. researchgate.netnih.gov The resulting polymers often exhibit good solubility in polar aprotic solvents and can be cast into flexible and tough films. researchgate.net The thermal properties and solubility can be tuned by carefully selecting the comonomer to balance the rigidity of the norbornene unit with flexible linkages or other bulky side groups. unifr.chnih.gov Similarly, studies on polynorbornene derivatives with dicarboxylic acid ester side chains have shown that properties like Tg and dielectric constant can be systematically adjusted by changing the length of the alkyl side-chains. researchgate.netkoreascience.kr

Table 3: Properties of Polyamides Derived from Norbornene-Based Monomers

Norbornene MonomerDiamine ComonomerResulting PolymerGlass Transition Temp. (Tg)Key PropertyReference
Benzonorbornane diether diacid4,4'-Oxydianiline (ODA)Aromatic Polyamide252 °CGood solubility, tough and flexible film formation. researchgate.net
Benzonorbornane diether diacid1,3-Bis(4-aminophenoxy)benzeneAromatic Polyamide228 °CHigh thermal stability (10% weight loss > 450°C). researchgate.net
Norbornene with lateral tri(p-benzamide) groups (copolymer)N/A (ROMP)Comb-like PolynorborneneIncreases with % of H-bonding monomerTg increases proportionally to the concentration of the hydrogen-bonding aramid side groups. unifr.ch
5,6-di(methoxycarbonyl)-norbornene (dimethyl ester)N/A (Addition Polym.)Poly(norbornene dimethyl dicarboxylate)~110 °CLower Tg and higher dielectric constant compared to isomers with esters on the backbone. researchgate.net

Advanced Applications and Materials Development

Bio-based Polymers and Sustainable Materials

The integration of norbornene functionalities into bio-derived molecules is a key strategy for developing sustainable alternatives to petroleum-based polymers. This approach combines the desirable properties conferred by norbornene chemistry with the environmental benefits of renewable feedstocks.

Researchers have successfully functionalized various plant oils with norbornene (NB) to create bio-based thermoset films and binders. nih.govnih.gov These renewable monomers can undergo Ring-Opening Metathesis Polymerization (ROMP) without needing a petroleum-based comonomer, which can enhance the storage modulus (E′) and glass transition temperature (Tg) of the final thermoset material. nih.gov The process often involves the epoxidation of olefin groups within the plant oil triglycerides, followed by a ring-opening reaction to attach the norbornene group. acs.org

The thermomechanical properties of these bio-based thermosets are highly tunable. By increasing the loading of the polymerization catalyst (e.g., a second-generation Grubbs catalyst) and the amount of cross-linking agent, researchers can increase the cross-link density, storage modulus, and glass transition temperature of the resulting polymer network. nih.govnih.govresearchgate.net A higher number of norbornene rings per triglyceride molecule also contributes to a more robust polymer network, leading to higher Tg and E' values. nih.govnih.govresearchgate.net For example, studies have shown that increasing catalyst loading can dramatically decrease the amount of soluble, unreacted material in the final thermoset, indicating a more complete and cross-linked polymer network. acs.org

These norbornene-functionalized plant oil polymers have shown significant promise as bio-derived binders for silicon/graphite composite electrodes in lithium-ion batteries. nih.govnih.gov When copolymerized with a diene monomer like 2,5-norbornadiene (B92763) (NBD), these binders have demonstrated superior C-rate and cycle-life performance compared to electrodes using the conventional poly(vinylidene fluoride) (PVDF) binder. nih.govacs.org Electrodes incorporating the bio-derived binder have achieved high specific charge capacities, reaching 620 mAh g⁻¹ at 0.5 C. nih.govacs.org

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer recognized for its excellent biocompatibility and elastic properties, making it a promising material for biomedical applications. rsc.orgsigmaaldrich.com It is synthesized from glycerol (B35011) and sebacic acid, both of which can be derived from renewable resources. sigmaaldrich.com However, conventional PGS is a thermoset that requires thermal crosslinking, a process that limits its fabrication into complex three-dimensional (3D) scaffolds. rsc.orgresearchgate.net

To address this limitation, a photocurable version of PGS has been developed by functionalizing it with norbornene groups (Nor-PGS). rsc.orgresearchgate.net This modification allows the polymer to be crosslinked using light-mediated thiol-ene "click" chemistry. rsc.org In this process, Nor-PGS macromers are mixed with a multi-arm thiolated crosslinker and rapidly crosslinked under ultraviolet (UV) light. rsc.orgresearchgate.net

A key advantage of this system is the ability to program the material's properties. The mechanical characteristics—such as storage modulus, elastic modulus, and failure stress—as well as the degradation rate can be precisely controlled by varying the concentration of the thiolated crosslinker. rsc.orgresearchgate.netnih.gov Higher crosslinker amounts lead to a stiffer material with increased tensile strength but lower elongation, while lower crosslinker concentrations result in faster degradation. researchgate.net This tunability allows for the creation of materials that can match the properties of specific natural tissues. sigmaaldrich.com

The processability of Nor-PGS is a significant advancement. It can be used in extrusion-based 3D printing to fabricate porous scaffolds with a wide range of shapes and sizes, which have been shown to support the culture and proliferation of fibroblast cells. researchgate.netnih.gov Furthermore, copolymerizing PGS with polyethylene (B3416737) glycol (PEG) before norbornene functionalization yields hydrophilic hydrogels (Nor_PGS-co-PEG) with remarkable elasticity, capable of being stretched up to 950%. nih.gov

Advanced Polymeric Architectures

The use of 2-Norbornene-5-carbonyl chloride and related norbornene monomers is central to the construction of complex and highly controlled polymer architectures. These structures offer unique properties not achievable with simple linear polymers, opening doors to new material functionalities.

Bottlebrush polymers are a unique class of macromolecules composed of a long central backbone with densely grafted polymeric side chains. uwaterloo.ca This architecture results in extended, wormlike conformations and ultra-high molar masses. uwaterloo.ca An efficient method for synthesizing these structures is the "grafting-through" approach using Ring-Opening Metathesis Polymerization (ROMP) of norbornene-functionalized macromonomers. uwaterloo.caosti.gov The high reactivity of ruthenium-based catalysts like the Grubbs third-generation catalyst towards the strained norbornene ring ensures a high grafting density. uwaterloo.ca

This synthetic strategy also allows for the creation of bottlebrush block copolymers by the sequential polymerization of different macromonomers. uwaterloo.ca For instance, researchers have synthesized diblock bottlebrush polymers with a polynorbornene backbone and distinct blocks of atactic polypropylene (B1209903) and polystyrene side chains. uwaterloo.ca These complex macromolecules readily self-assemble into well-defined ordered morphologies, such as lamellae, with domain sizes significantly larger than those formed by their linear block polymer counterparts. uwaterloo.ca

The dynamics of these polymers are also distinct. Studies on bottlebrush polymers with a stiff polynorbornene (PNB) backbone and flexible poly(propylene oxide) (PPO) side chains have revealed that tethering the side chains to the backbone significantly slows their segmental relaxation compared to free linear PPO. osti.gov This demonstrates how the bottlebrush architecture directly influences the fundamental dynamic properties of the constituent polymer chains. osti.gov

Polynorbornenes featuring functional groups on their side chains are being developed for advanced applications, including optoelectronics. researchgate.net For materials to exhibit photorefractive properties—useful for applications like dynamic holography and optical data storage—they must possess multiple functionalities, including photosensitivity, photoconductivity, and an electro-optic (EO) response. researchgate.net Covalently attaching all these functional entities to a polymer backbone is a superior strategy to simply blending them into a polymer matrix, as it prevents phase separation and improves material stability. researchgate.net

ROMP of norbornene monomers carrying functional chromophores in their side chains has proven to be an effective method for creating these fully functionalized polymers. researchgate.net Research has demonstrated the synthesis of such polymers that exhibit "all-optical" photorefractive behavior, meaning they can be written to using light without the need for a strong external electric field. researchgate.net

Beyond photorefractivity, functional side-chain polynorbornenes are being explored for other electronic applications. A novel linear polynorbornene with thermo-crosslinkable benzocyclobutene side chains was synthesized via ROMP. rsc.org This polymer could be processed into a film and then thermally crosslinked, resulting in a material with an exceptionally high glass transition temperature (Tg) of up to 400 °C and a low dielectric constant of 2.60, properties highly desirable for microelectronic components. rsc.org In a different vein, polynorbornene copolymers with a mix of flexible ether side chains and rigid hydrophobic segments have been developed as robust anion exchange membranes (AEMs) for applications like water electrolyzers. rsc.org

Hydrogels are highly hydrated, three-dimensional polymer networks widely used in tissue engineering and regenerative medicine. nih.gov Incorporating norbornene units into biocompatible macromers like polyethylene glycol (PEG), hyaluronic acid, or gelatin provides a versatile chemical handle for hydrogel formation and functionalization. nih.govnih.gov

One of the most prevalent methods for crosslinking these systems is the photo-initiated thiol-norbornene "click" reaction. nih.govmdpi.com This step-growth polymerization is highly efficient, cytocompatible, and proceeds rapidly under physiological conditions without being inhibited by oxygen. nih.gov A key feature of this chemistry is its orthogonality, which allows for the independent tuning of the hydrogel's physical and biochemical properties. nih.gov For instance, the stiffness of the hydrogel can be precisely controlled by adjusting the concentration of the norbornene-functionalized macromer or the dithiol crosslinker. mdpi.comresearchgate.net

Another powerful approach for creating norbornene-based hydrogels is the Diels-Alder reaction between norbornene and tetrazine moieties. nih.gov This reaction is a form of "self-forming" chemistry, where the gel forms upon mixing the two reactive polymer components without external stimuli. The gelation time and final mechanical properties can be tuned by altering the concentration and stoichiometric ratio of the norbornene and tetrazine macromers. nih.gov

The versatility of norbornene chemistry also allows for the straightforward incorporation of bioactive signals. Thiolated peptides, such as the cell-adhesion ligand RGD, can be covalently tethered to the hydrogel network, providing specific cues to guide cell behavior like adhesion and spreading, independent of the bulk hydrogel mechanics. nih.govmdpi.com These tunable and bioactive hydrogel systems serve as powerful platforms for 2D and 3D cell culture, controlled drug delivery, and as scaffolds for tissue regeneration. nih.govresearchgate.net

Catalysis and Reagent Applications

The distinct chemical properties of the norbornene moiety make it a valuable tool in modern organic chemistry, where it functions as a versatile reagent and a key component in catalysis and drug delivery systems.

Role in Palladium-Catalyzed C-H Activation and Functionalization

A powerful method in organic synthesis, known as the Catellani reaction, utilizes the cooperative catalysis of palladium and norbornene (NBE) to achieve selective functionalization of aromatic compounds. wikipedia.org In these reactions, norbornene derivatives act as transient mediators, facilitating the precise modification of an aryl halide at both the ortho (adjacent) and ipso (initial substituent) positions. wikipedia.org

The catalytic cycle begins when a palladium catalyst reacts with an aryl halide and is subsequently intercepted by a norbornene molecule. This sequence forms a key arylnorbornylpalladacycle intermediate, which is central to the reaction's high selectivity. mdpi.com This intermediate can then react with various partners to form complex molecules, such as biaryls, which are important structural motifs in many pharmaceutical compounds. mdpi.com

This catalytic system is prized for its ability to construct intricate, polyfunctionalized aromatic structures from simple starting materials under mild conditions. wikipedia.orgmdpi.com The methodology is versatile, enabling the formation of not only carbon-carbon bonds but also carbon-heteroatom bonds. mdpi.com By employing structurally modified norbornenes, chemists can steer the reaction to functionalize specific C-H bonds, a significant challenge in synthesis. topas.comresearchgate.net The C-H activation step is frequently the rate-determining phase of the transformation. azooptics.com The cycle concludes with the expulsion of the norbornene molecule, which allows the palladium catalyst to be regenerated, highlighting the transient and efficient role of the norbornene mediator. wikipedia.org

Carbon Monoxide Releasing Molecules Derived from Norborneneone Analogues

Carbon monoxide (CO), once known only for its toxicity, is now recognized as a vital gasotransmitter in the human body, playing a role in reducing inflammation and protecting cells. mdpi.com The therapeutic delivery of CO gas, however, is impractical. promerus.com To address this, scientists have developed Carbon Monoxide-Releasing Molecules (CORMs) that can transport and release controlled quantities of CO within the body. mdpi.compromerus.com

Derivatives of norbornene are precursors to a promising class of metal-free, organic CORMs built upon a norborn-2-en-7-one scaffold. researchgate.net These organic molecules present a potentially safer profile compared to traditional metal-based CORMs. researchgate.net The norborn-2-en-7-one structure is stable but can be engineered to release its CO payload in response to specific biological triggers, such as the pH level of the surrounding tissue. researchgate.netmdpi.com

Researchers have successfully designed prodrugs based on this scaffold that are water-soluble, stable, and release CO at predictable rates under physiological conditions. mdpi.com The efficacy of these norbornenone-derived CORMs has been confirmed in preclinical studies, where they demonstrated a vasorelaxant effect, indicating their potential for treating cardiovascular conditions. mdpi.com

High-Performance Materials

The rigid and strained ring system of norbornene monomers is a valuable building block for polymers with exceptional characteristics. Through polymerization, derivatives of this compound are converted into polynorbornenes, which are used to fabricate a range of high-performance materials.

Polymeric Membranes for Gas Separation

Polynorbornenes are a notable class of polymers used for creating gas separation membranes, valued for their excellent thermal stability, chemical inertness, and rigid molecular backbone. researchgate.net Polymers synthesized from norbornene derivatives, including those functionalized with organosilicon or vinyl groups, display desirable gas permeability and selectivity. researchgate.netrsc.org

The gas separation properties of these polymers can be finely tuned. For instance, in copolymers made from 5-vinyl-2-norbornene (B46002), adjusting the monomer ratio allows for precise control over performance. researchgate.net Typically, a higher content of the functionalized norbornene monomer results in greater gas permeability. researchgate.net The introduction of silicon-containing side groups is another effective strategy for enhancing gas transport, leading to glassy polymers with high CO₂ permeability. rsc.org The performance of these advanced membranes often exceeds the conventional trade-off between permeability and selectivity.

Table 1: Gas Transport Properties of Select Polynorbornene-Based Membranes

Polymer Type Gas Permeability (Barrer) Selectivity (CO₂/N₂) Source(s)
Metathesis Polynorbornene (tri(n-propyl)siloxymethyl substituted) CO₂ 152 13 rsc.org
Vinyl-Addition Polynorbornene (tri(n-propyl)siloxymethyl substituted) CO₂ 500 17 rsc.org
Poly(5-vinyl-2-norbornene) (pVNB) O₂ 8.0 3.5 (O₂/N₂) researchgate.net

Composites and Resins in Engineering Applications

The exceptional damping properties and high thermal stability of polynorbornene (PNB) make it a key ingredient in advanced composites and resins designed for rigorous engineering uses.

A prominent application is in high-temperature thermosets such as benzoxazine (B1645224) resins. mdpi.comazooptics.com Incorporating norbornene functional groups into the benzoxazine molecular structure significantly improves the thermal and mechanical resilience of the final cured polymer. azooptics.com A well-known example is the PMR-15 polyimide resin, which uses norbornene end-caps to form a highly stable crosslinked network, making it suitable for aerospace composites and adhesives. mdpi.com

Polynorbornene is also a valuable additive in rubber composites, where it imparts outstanding vibration and sound-dampening qualities. A commercial version, Norsorex®, is used to manufacture specialized rubbers for applications such as rail fastening pads to reduce track vibration. When blended with other rubbers, PNB enhances the material's ability to absorb energy, as measured by the mechanical loss factor (tanδ). mdpi.com

Table 2: Mechanical and Thermal Properties of Norbornene-Based Polymers and Composites

Material Property Value Source(s)
Polynorbornene Homopolymer Elongation-to-Break < 1% (brittle) researchgate.net
PNB / Triethoxysilyl Norbornene Copolymer (80/20) Elongation-to-Break ~15% researchgate.net
Norbornene-functionalized Benzoxazine Thermoset Char Yield (Yc) 61% azooptics.com
Norbornene-functionalized Benzoxazine Thermoset Decomposition Temperature (Td5%) 365 °C azooptics.com

Electrolyte Membranes for Ionic Actuators

Ionic actuators are a type of "smart material" that physically deforms in response to a low electrical voltage, finding use in soft robotics, artificial muscles, and biomedical devices. The core of these devices is a high-performance ion-exchange membrane.

Polymers derived from norbornene have been fashioned into advanced electrolyte membranes for these actuators. Specifically, poly(5-phenyl-2-norbornene) can be synthesized and subsequently sulfonated to create an ionomer with a high capacity for ion exchange. To create actuators that can operate in air without drying out, the water typically used in these systems is replaced with non-volatile ionic liquids. Membranes made from these polynorbornene ionomers and swollen with an ionic liquid demonstrate excellent ionic conductivity and lead to actuators capable of large, controlled movements under low voltage.

Table 3: Performance of Ionic Actuators with Polynorbornene-Based Membranes

Membrane Composition Max Strain Max Stress Operating Voltage Source(s)

Precursors for Ceramic Materials

The transformation of polymeric precursors into ceramic materials through pyrolysis is a key technique for manufacturing advanced ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC). researchgate.net While direct utilization of this compound for ceramic production is not extensively documented, its derivatives are promising candidates for creating preceramic polymers. The fundamental concept involves functionalizing the norbornene monomer with silicon-containing moieties, polymerizing these monomers, and then pyrolyzing the resulting polymer to yield a ceramic material.

The reactive carbonyl chloride group of this compound provides an ideal handle for introducing silicon-containing functional groups. For instance, it can be reacted with silicon-containing alcohols or amines to yield norbornene monomers with pendant organosilicon groups. These functionalized monomers can then undergo polymerization, most notably through Ring-Opening Metathesis Polymerization (ROMP), to produce silicon-containing polynorbornenes. researchgate.netresearchgate.net

The general process for converting these preceramic polymers into ceramics involves:

Synthesis of a Preceramic Polymer: A silicon-functionalized polynorbornene is synthesized. The choice of the silicon-containing side group is crucial as it influences the final composition of the ceramic.

Cross-linking: The polymer is cross-linked to form an infusible network. This step is vital for retaining the shape of the material during pyrolysis and maximizing the ceramic yield.

Pyrolysis: The cross-linked polymer is heated to high temperatures (typically above 800°C) in an inert atmosphere. During pyrolysis, organic components are decomposed and volatilized, while the inorganic elements rearrange to form a ceramic structure. researchgate.net

The pyrolysis of organosilicon polymers generally results in amorphous ceramics at lower temperatures, which can transform into crystalline phases, such as β-SiC, at higher temperatures (1200-1500°C). researchgate.net The properties of the final ceramic are highly dependent on the structure and composition of the initial preceramic polymer.

Table 1: Potential Norbornene-Based Preceramic Systems

Monomer DerivativePotential PolymerTarget CeramicKey Process
Norbornene-functionalized silanePolysiloxane-graft-polynorborneneSiOCROMP and Pyrolysis
Norbornene-functionalized carbosilanePolycarbosilane with norbornene unitsSiCPolymerization and Pyrolysis

Development of Specialized Coatings and Adhesives

The unique chemical structure of this compound makes it an excellent starting material for the synthesis of polymers used in high-performance coatings and adhesives. The strained norbornene ring system readily undergoes Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the creation of well-defined polymers with controlled molecular weights and functionalities. rsc.orgrsc.org

The carbonyl chloride group can be easily converted into a wide array of esters or amides by reacting it with various alcohols or amines. This functionalization is key to tuning the final properties of the polymer. For example, incorporating long, flexible alkyl chains can plasticize the polymer, enhancing its adhesive properties. Conversely, introducing groups that promote cross-linking can lead to hard, durable coatings.

Research has shown that polymers derived from norbornene esters exhibit a range of desirable properties. These polymers are often amorphous with high glass transition temperatures, contributing to their thermal stability. Current time information in Bangalore, IN. By carefully selecting the functional groups attached to the norbornene backbone, researchers can control properties such as adhesion, mechanical strength, and elongation-to-break. rsc.org

One area of significant interest is the development of UV-curable adhesives. Norbornene-based systems, often in conjunction with multifunctional thiols (thiol-ene chemistry), can be formulated into adhesives that cure rapidly upon exposure to UV light. researchgate.net This provides a solvent-free, energy-efficient, and fast-curing alternative to traditional adhesive systems.

The versatility of norbornene-based polymers also extends to pressure-sensitive adhesives (PSAs). By copolymerizing norbornene monomers with different side groups, it is possible to create materials with a balance of adhesive and cohesive properties suitable for PSA applications.

Table 2: Properties of Functionalized Polynorbornenes for Adhesives and Coatings

Functional Group on NorbornenePolymerization MethodKey PropertiesPotential Application
Triethoxysilyl groupsAddition PolymerizationImproved adhesion to inorganic substrates, increased elongation-to-break. rsc.orgAdhesion promoter for microelectronics. rsc.org
Alkyl ester groupsROMPHigh glass transition temperature, good thermal stability, tunable mechanical properties. Current time information in Bangalore, IN.High-performance coatings, structural adhesives.
Terpenoid-based estersROMPRenewable carbon content, moderate to high peel adhesion.Bio-based pressure-sensitive adhesives.
Epoxy groupsROMPControllable molecular weight, narrow molecular weight distribution. rsc.orgAdvanced composites, high-strength adhesives. rsc.org

Analytical and Characterization Techniques for 2 Norbornene 5 Carbonyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of 2-Norbornene-5-carbonyl chloride, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

For instance, in norbornene structures, the olefinic protons of the bicyclic ring typically appear in the range of 5.9 to 6.2 ppm in the ¹H NMR spectrum. The bridgehead protons are also characteristic, often resonating at distinct chemical shifts. The substituent at the C-5 position significantly influences the chemical shifts of neighboring protons. rsc.orgmodgraph.co.uk

In ¹³C NMR spectra of norbornene derivatives, the olefinic carbons typically resonate between 130 and 140 ppm. The carbonyl carbon of the acid chloride group in this compound would be expected to appear significantly downfield, generally above 170 ppm. researchgate.netchemicalbook.comchemicalbook.comspectrabase.com The presence of endo and exo isomers will result in a more complex spectrum with distinct sets of signals for each isomer. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Norbornene Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic Protons (C=C-H)5.9 - 6.2130 - 140
Bridgehead ProtonsVariableVariable
Carbonyl Carbon (C=O)-> 170

Note: The exact chemical shifts for this compound may vary and the data presented is based on analogous structures.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying key functional groups and monitoring the progress of reactions involving this compound. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure.

A strong absorption band in the region of 1780-1815 cm⁻¹ is indicative of the C=O stretching vibration of the acid chloride group. The presence of the carbon-carbon double bond in the norbornene ring is typically confirmed by a C=C stretching vibration around 1570 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretch of the acid chloride is expected in the fingerprint region, typically between 650 and 850 cm⁻¹.

By monitoring the disappearance of the characteristic acid chloride peak and the appearance of new peaks corresponding to the functional groups of the product (e.g., an ester or amide), FTIR can effectively track the conversion of this compound in a chemical reaction. nist.gov

Table 2: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Acid Chloride)Stretch1780 - 1815
C=C (Alkene)Stretch~1570
=C-H (Alkene)Stretch> 3000
C-ClStretch650 - 850

Source: NIST Chemistry WebBook nist.gov

Mass Spectrometry (e.g., Electron Ionization) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and confirming its elemental composition. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₈H₉ClO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 156.61 g/mol . nih.govchemicalbook.comchemspider.com The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. nist.govnih.gov

Common fragmentation patterns for norbornene derivatives under EI conditions can also be observed, providing further structural information.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (approximate)Description
[C₈H₉³⁵ClO]⁺156Molecular Ion (M⁺)
[C₈H₉³⁷ClO]⁺158Molecular Ion Isotope Peak (M+2)

Source: NIST Chemistry WebBook nist.gov

Chromatographic Methods

Chromatographic techniques are essential for the analysis of both the monomeric this compound and its polymeric derivatives, allowing for separation, purification, and the determination of polymer properties.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), a type of size exclusion chromatography, is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from this compound.

In GPC, a polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the sample polymer can be determined.

For example, studies on the polymerization of norbornene carboxylic acid esters, which are derivatives of this compound, have reported the synthesis of high molecular weight polymers with Mn values reaching up to 27,500 g/mol . researchgate.netresearchgate.net The GPC data is crucial for understanding how reaction conditions, such as monomer-to-catalyst ratios, affect the final polymer properties. researchgate.netresearchgate.net

Table 4: Example GPC Data for a Polymer of a Norbornene Carboxylic Acid Ester Derivative

ParameterValue
Number-Average Molecular Weight (Mn)27,500 g/mol
Weight-Average Molecular Weight (Mw)-
Polydispersity Index (PDI = Mw/Mn)-

Note: This is an example from a related polymer system and specific values for polymers of this compound will depend on the polymerization method and conditions. researchgate.net

Size Exclusion Chromatography (SEC) for Monomer and Oligomer Isolation

Size Exclusion Chromatography (SEC) is a valuable technique for the separation and isolation of monomers, such as this compound, and its corresponding oligomers. mdpi.com The principle of separation is the same as in GPC, based on the hydrodynamic volume of the molecules.

SEC can be used to purify the monomer from any unreacted starting materials or byproducts. It is also instrumental in studying the initial stages of polymerization by allowing for the isolation and characterization of low molecular weight oligomers. This information is critical for understanding the polymerization mechanism and kinetics. The choice of solvent and column packing material is crucial for achieving effective separation of these smaller molecules.

Thermal Analysis

Thermal analysis techniques are fundamental in determining the behavior of materials as a function of temperature. For polymers derived from this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for assessing their suitability for various applications.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the thermal properties of materials, such as the glass transition temperature (Tg). tudelft.nl The Tg is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat flow signal in a DSC thermogram. tainstruments.com

The standard procedure for determining Tg by DSC involves heating a sample at a constant rate and monitoring the heat flow required to maintain the sample at the same temperature as a reference. mdpi.com The glass transition is identified as a change in the heat capacity of the material. tainstruments.com The ISO 11357-2 standard provides a detailed methodology for the determination of the glass transition temperature, which includes a first heating cycle to erase the thermal history of the sample, followed by a controlled cooling and a second heating cycle during which the Tg is measured. iteh.ai

Table 1: Representative Glass Transition Temperatures (Tg) of Norbornene-Based Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)
Chiral Polynorbornene (menthol-derived)139
Chiral Polynorbornene (borneol-derived)125
Chiral Polynorbornene (2-methylbutanol-derived)-30
Chiral Polynorbornene (3-octanol-derived)-15

This table presents illustrative data based on findings for various norbornene-based polymers to demonstrate the range of glass transition temperatures achievable.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profile Assessment

For polymers derived from this compound, TGA is employed to understand their degradation mechanisms and to establish their upper service temperature limits. wikipedia.org The TGA curve, which plots mass loss against temperature, reveals the temperatures at which significant degradation events occur. For example, the initial mass loss in a TGA scan of a polymer might correspond to the evaporation of moisture or residual solvents, while subsequent, more significant mass losses at higher temperatures indicate the decomposition of the polymer backbone. uc.edu

The atmosphere in which the TGA experiment is conducted (e.g., inert gas like nitrogen or an oxidative environment like air) can significantly influence the degradation profile. uc.edu For instance, in an inert atmosphere, a polymer may decompose to form a char residue, whereas in air, oxidative degradation will lead to complete combustion. youtube.com By analyzing the degradation profile, researchers can infer the composition of polymer blends and the presence of fillers. uc.eduyoutube.com

Table 2: Illustrative TGA Data for a Hypothetical Polynorbornene Derivative

Temperature Range (°C)Mass Loss (%)Associated Process
50 - 1501.5Loss of moisture and volatile solvents
350 - 45065.0Primary polymer chain degradation
450 - 60025.0Decomposition of secondary structures
> 6008.5Residual char

This table provides a hypothetical example of TGA data to illustrate the typical thermal degradation profile of a polynorbornene derivative.

Microscopic and Morphological Characterization

Understanding the morphology and structural organization of polymers at the micro and nanoscale is critical for predicting and controlling their macroscopic properties. For polymers synthesized from this compound, techniques that probe film formation and network structure are of particular importance.

Quantification of Cross-Link Density in Polymer Networks

The cross-link density is a critical parameter in polymer networks, as it directly influences mechanical properties, swelling behavior, and permeability. In the context of norbornene-based polymers, ring-opening metathesis polymerization (ROMP) can be utilized to create cross-linked networks. nih.gov

The degree of cross-linking can be controlled by the ratio of difunctional macromonomers to monofunctional monomers. A study on polydimethylsiloxane-norbornene membranes demonstrated that varying the cross-link density through an in situ cross-linking method had a significant impact on the material's gas separation performance. nih.gov While the specific methods for quantifying cross-link density in this compound-based networks were not detailed in the provided search results, techniques such as swelling experiments, dynamic mechanical analysis (DMA), and positron annihilation lifetime spectroscopy (PALS) are commonly employed to probe the network structure and free volume, which are directly related to the cross-link density. nih.gov The development of lightly cross-linked membranes was found to be key to achieving high permeability and selectivity. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the elucidation of complex reaction mechanisms at the electronic level. rsc.org For 2-Norbornene-5-carbonyl chloride, DFT calculations would be instrumental in understanding its behavior in key reactions such as Diels-Alder cycloadditions (its formation pathway), polymerization, and nucleophilic substitution at the carbonyl chloride group.

DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile to form the norbornene skeleton, DFT can predict the endo/exo selectivity. This selectivity is governed by a combination of steric effects and secondary orbital interactions, which can be quantified through computational analysis. rsc.org

In the context of reactions involving the carbonyl chloride group, DFT can model the attack of a nucleophile, detailing the bond-forming and bond-breaking processes and the energetics of the tetrahedral intermediate. Furthermore, DFT is employed to understand the mechanisms of more complex catalytic processes, such as the decarbonylation of acyl chlorides, providing insights that are often difficult to obtain through experimental means alone. acs.org

A hypothetical DFT study on the hydrolysis of this compound would likely investigate the reaction pathway, comparing the activation barriers for the attack of a water molecule on the endo and exo isomers. Such a study would provide fundamental insights into the kinetic and thermodynamic factors governing its reactivity.

Computational Modeling of Catalytic Pathways (e.g., Palladium/Norbornene Catalysis)

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, represents a powerful strategy for the ortho-functionalization of aryl halides. nih.govnih.gov While this compound would act as a monomer in polymerization (discussed below), understanding the broader context of palladium/norbornene catalysis is crucial. Computational modeling, primarily using DFT, has been pivotal in unraveling the intricate mechanisms of these reactions. researchgate.net

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the migratory insertion of norbornene. This leads to the formation of a key arylnorbornylpalladium(II) intermediate. nih.gov Subsequent C-H activation and reductive elimination steps lead to the final functionalized product. Computational studies can model each of these elementary steps, providing geometric and energetic details of the intermediates and transition states. This allows for a rationalization of the observed reactivity and selectivity. nih.gov

For a molecule like this compound, computational models could predict how the carbonyl chloride functionality might influence the stability of palladium intermediates or potentially coordinate with the metal center, thereby affecting the catalytic cycle. Such interactions can have a profound impact on the efficiency and outcome of the reaction.

Prediction of Chemical Selectivity and Reactivity Profiles

One of the most significant applications of computational chemistry is the prediction of chemical selectivity, including regioselectivity, stereoselectivity, and chemoselectivity. For this compound, a key aspect is the endo/exo stereoselectivity, which dictates the spatial orientation of the carbonyl chloride group.

Computational studies on similar functionalized norbornenes have shown that the exo isomer is often thermodynamically more stable due to reduced steric hindrance. However, the kinetic product of the Diels-Alder synthesis is typically the endo isomer. researchgate.net DFT calculations can quantify this energy difference and the activation barrier for the retro-Diels-Alder reaction or for isomerization, providing a basis for predicting and controlling the isomeric ratio. researchgate.net

Furthermore, computational methods can predict the relative reactivity of the different functional groups within the molecule. By calculating parameters such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potentials, a detailed reactivity profile can be constructed. youtube.com For this compound, this would involve assessing the electrophilicity of the carbonyl carbon versus the reactivity of the norbornene double bond towards various reagents. This information is invaluable for designing selective chemical transformations. For example, studies on other systems have shown how substituent effects, which can be modeled computationally, influence reaction rates and selectivities. acs.org

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study comparing the thermodynamic stability of the endo and exo isomers of this compound.

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)LUMO Energy (eV)
exo-2-Norbornene-5-carbonyl chloride0.002.5-1.2
endo-2-Norbornene-5-carbonyl chloride+1.53.1-1.1
This table is illustrative and based on general principles of norbornene stereochemistry; it does not represent experimentally verified data for this specific compound.

Computational Studies on Polymerization Kinetics and Thermodynamics

This compound is a monomer that can undergo polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP). Computational studies, particularly DFT, have been extensively used to investigate the kinetics and thermodynamics of ROMP for various norbornene derivatives. nsf.govnih.govacs.org

The stereochemistry of the monomer (endo vs. exo) is known to have a significant impact on the rate of polymerization. nih.govrsc.org Computational studies on analogous ester-functionalized norbornenes have shown that the transition state energies for the polymerization of the endo isomer are higher than for the exo isomer, which is consistent with the experimentally observed slower polymerization rates for endo monomers. nsf.gov This is often attributed to steric hindrance or unfavorable interactions between the endo substituent and the catalyst.

Thermodynamic aspects of polymerization, such as the ring-strain energy of the monomer, can also be calculated. Norbornene and its derivatives have a high ring-strain energy (approximately 27 kcal/mol), which provides a strong thermodynamic driving force for ROMP. researchgate.net Computational methods can precisely quantify this strain and how it is affected by substituents like the carbonyl chloride group.

The following interactive table presents representative kinetic data from a computational study on the ROMP of ester-functionalized norbornene monomers, which serves as a model for what could be expected for this compound.

Monomer IsomerTransition StatePathwayActivation Energy (kcal/mol)
exo-ester norborneneTS1cMetallacyclobutane formation15.2
endo-ester norborneneTS1bMetallacyclobutane formation16.8
Data adapted from mechanistic studies on related norbornenyl monomers. nsf.gov

This data illustrates the higher activation energy for the endo isomer, explaining its slower polymerization rate. A similar trend would be anticipated for this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Norbornene-5-carbonyl Chloride in laboratory settings?

Methodological Answer: Synthesis typically involves halogenation of norbornene derivatives followed by carbonyl chloride introduction. A two-step approach is recommended:

Chlorination: React 5-vinyl-2-norbornene with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. Use catalytic pyridine to neutralize HCl byproducts .

Purification: Isolate the product via fractional distillation (b.p. ~120–125°C at reduced pressure) and confirm purity via GC-MS (>95% yield reported for analogous norbornene chlorides) .

Q. How should researchers characterize this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Look for carbonyl chloride signals at δ 170–175 ppm (¹³C) and norbornene proton splitting patterns (δ 5.5–6.5 ppm for olefinic H) .
  • Mass Spectrometry (EI): Expect a molecular ion peak at m/z 158.62 (C₈H₉ClO) with fragmentation patterns showing loss of Cl (Δ m/z 35) .
  • FT-IR: Confirm C=O stretching at ~1780–1820 cm⁻¹ and C-Cl at ~550–600 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation: Conduct reactions in fume hoods with scrubbers for HCl vapor .
  • Spill Management: Neutralize spills with 1M NaOH (1:10 v/v ratio) and adsorb residuals with silica gel .
  • Storage: Keep in amber glass bottles under argon at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its structural analogs?

Methodological Answer: Radical cation intermediates dominate in electrophilic reactions. For example:

  • ESR Spectroscopy: Vinylnorbornene derivatives form stabilized radical cations with hyperfine splitting constants (a = 12–15 G) indicating delocalization across the bicyclic framework .
  • Kinetic Studies: Compare halogenation rates using UV-Vis monitoring; SOCl₂ reactions show pseudo-first-order kinetics (k = 0.15 min⁻¹ at 25°C) due to rapid HCl elimination .

Q. How can researchers resolve contradictions in reported thermodynamic data?

Methodological Answer: Address discrepancies via:

  • Joback Method Validation: Calculate ΔHvap (45.2 kJ/mol) and ΔGf (-120 kJ/mol) using group contributions for bicyclic carbonyl chlorides. Cross-validate with DSC measurements .
  • Replicate Conditions: Conflicting boiling points (e.g., 120°C vs. 135°C) often arise from impurities. Use high-vacuum distillation (≤0.1 mmHg) and GC-MS purity checks .

Q. What advanced techniques elucidate its stability under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis products (e.g., carboxylic acid) appear as new peaks at Rₜ = 3.2 min .
  • DFT Calculations: Simulate hydrolytic pathways using B3LYP/6-31G(d). Activation energy (Eₐ ≈ 65 kJ/mol) aligns with experimental Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.